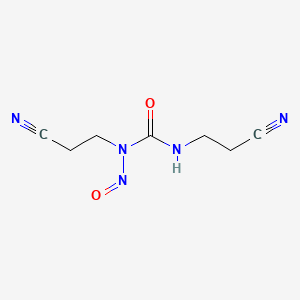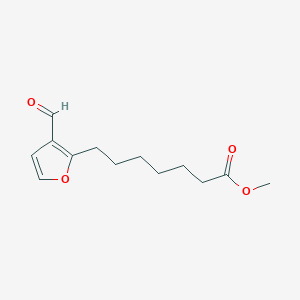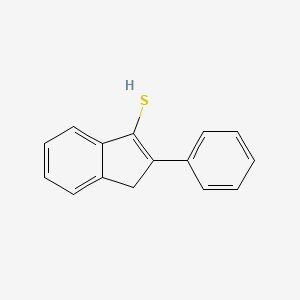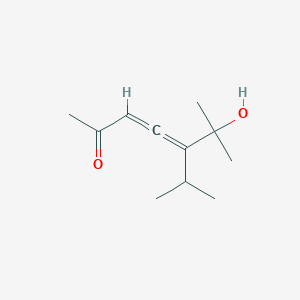![molecular formula C26H28O4 B14596359 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one CAS No. 59902-39-5](/img/structure/B14596359.png)
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is an organic compound characterized by its complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-bis(benzyloxy)-2-methoxy-3-methylbenzene, which is then subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
4-Benzyloxy-1-butanol: Shares the benzyloxy functional group and is used in similar synthetic applications.
1,4-Bis(decyloxy)benzene: Another aromatic compound with similar structural features but different applications.
Uniqueness: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
59902-39-5 |
|---|---|
Formule moléculaire |
C26H28O4 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-[2-methoxy-3-methyl-4,6-bis(phenylmethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C26H28O4/c1-4-11-22(27)25-24(30-18-21-14-9-6-10-15-21)16-23(19(2)26(25)28-3)29-17-20-12-7-5-8-13-20/h5-10,12-16H,4,11,17-18H2,1-3H3 |
Clé InChI |
OJUJBTCSQIBSIX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C=C(C(=C1OC)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
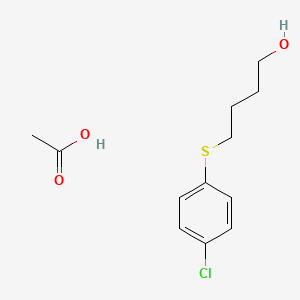
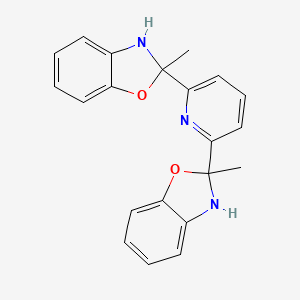
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
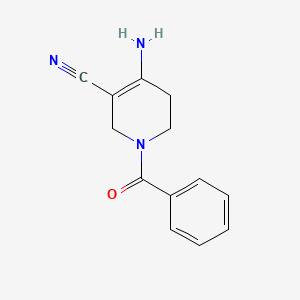
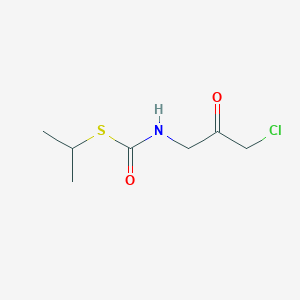
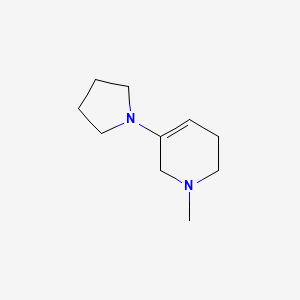
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
